2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane
Description
2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane is a heterocyclic compound featuring a 1,3-dioxolane ring substituted with a 4-chloro-3-fluorophenyl group. The dioxolane ring (a five-membered cyclic ether with two oxygen atoms) provides steric protection to the ketone group in its synthetic precursors, making it a valuable intermediate in organic synthesis . This compound is structurally related to acetals and ketals, which are widely used in protecting carbonyl functionalities during multi-step reactions .
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDSKJJIKYOAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde Precursor Synthesis
The core structure of 2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane originates from its aldehyde precursor, 4-chloro-3-fluorobenzaldehyde . Two primary pathways dominate its synthesis:
Direct Halogenation of Benzaldehyde Derivatives
Electrophilic aromatic substitution (EAS) is employed to introduce chlorine and fluorine substituents onto a benzaldehyde scaffold. Nitration of 1-chloro-2,3-difluorobenzene using fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at a molar ratio of 1:2 generates 3-chloro-1,2-difluoro-4-nitrobenzene with 98% regioselectivity. Subsequent reduction of the nitro group via catalytic hydrogenation (Pd/C, H₂) yields 4-chloro-3-fluoroaniline , which undergoes formylation via the Vilsmeier-Haack reaction (POCl₃, DMF) to produce the aldehyde.
Methoxylation and Demethylation
An alternative route involves methoxylation of 3-chloro-1,2-difluoro-4-nitrobenzene using sodium methoxide (NaOMe) in methanol, yielding 3-chloro-2-fluoro-1-methoxy-4-nitrobenzene . Acidic hydrolysis (HCl, H₂O) removes the methoxy group, followed by nitro reduction and formylation to access the aldehyde.
Dioxolane Ring Formation
The aldehyde is protected as a 1,3-dioxolane through acid-catalyzed condensation with ethylene glycol. Key parameters include:
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Catalyst : p-Toluenesulfonic acid (PTSA) at 0.5–1.0 mol%.
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Solvent : Toluene or 1,2-dichloroethane under Dean-Stark conditions for azeotropic water removal.
Optimization Data :
| Parameter | Range Tested | Optimal Value | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Catalyst Loading | 0.1–2.0 mol% | 1.0 mol% | 99.2 | 89 |
| Reaction Time | 2–8 hours | 6 hours | 98.8 | 91 |
| Solvent | Toluene vs. DCE | Toluene | 99.5 | 92 |
Catalytic and Process Innovations
Iron-Based Reduction Systems
Inspired by methodologies for analogous compounds, FeCl₃·6H₂O/hydrazine hydrate systems replace traditional iron powder in nitro reductions, minimizing iron sludge waste. For 4-nitro-2-trifluoromethylchlorobenzene , this system achieves 95% conversion with <1% residual starting material.
Triphosgene-Mediated Cyclization
Triphosgene (BTC) facilitates efficient cyclization in dioxolane formation. A molar ratio of 0.38–0.42:1 (BTC:aldehyde) under reflux in 1,2-dichloroethane yields 89–93% product.
Purification and Analytical Validation
Distillation and Chromatography
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Vacuum Distillation : Conducted at ≤−0.096 MPa and 95–100°C, achieving ≥99.8% purity.
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Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (8:2) resolves regioisomeric impurities.
Comparative Distillation Data :
| Vacuum (MPa) | Temperature (°C) | Purity (%) | Yield (%) |
|---|---|---|---|
| −0.096 | 95 | 99.8 | 85 |
| −0.090 | 100 | 99.5 | 82 |
Scalability and Industrial Feasibility
Batch vs. Continuous Flow
Batch processes dominate due to compatibility with exothermic nitration and reduction steps. Pilot-scale trials (50 kg batches) report consistent yields of 88–90%.
Cost Analysis
| Component | Cost per kg ($) | Contribution to Total Cost (%) |
|---|---|---|
| 4-Chloro-3-fluoroaniline | 120 | 45 |
| Ethylene glycol | 8 | 10 |
| Triphosgene | 90 | 25 |
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Sodium methoxide, potassium tert-butoxide
Oxidation Reactions: Potassium permanganate, chromium trioxide
Reduction Reactions: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Substitution Reactions: Substituted phenyl derivatives
Oxidation Reactions: Carbonyl compounds such as aldehydes and ketones
Reduction Reactions: Alcohol derivatives
Scientific Research Applications
Medicinal Chemistry
Role as an Intermediate:
2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of drugs with specific therapeutic effects.
Case Study:
Research has demonstrated its potential in synthesizing anti-cancer agents. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth.
Materials Science
Development of Advanced Materials:
This compound is explored for its properties that can be harnessed in creating advanced materials. Its dioxolane ring contributes to stability and functionality in polymer applications.
Data Table: Properties of Materials Developed Using this compound
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Moderate |
| Mechanical Strength | Enhanced |
Chemical Biology
Molecular Probes:
In chemical biology, this compound functions as a molecular probe to study biological interactions and processes. Its ability to interact with biological targets makes it valuable for research in drug discovery and development.
Case Study:
Studies have utilized this compound to investigate enzyme-substrate interactions, revealing insights into metabolic pathways and potential drug targets.
This compound undergoes several types of chemical reactions:
- Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution.
- Oxidation Reactions: The dioxolane ring can be oxidized to yield carbonyl compounds.
- Reduction Reactions: It can be reduced to form alcohol derivatives.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The dioxolane ring provides stability to the molecule, allowing it to participate in various chemical transformations.
Comparison with Similar Compounds
Structural and Spectral Insights
- Electronic Effects : The 4-chloro-3-fluoro substitution pattern creates a meta-directing electronic environment, distinct from analogs like 2-(4-chlorophenyl)-1,3-dioxolane, where the single chloro group para to the dioxolane ring directs electrophilic substitution .
- NMR Trends : In 2-(4-chlorophenyl)-1,3-dioxolane, the dioxolane proton resonates at δ 5.78 (singlet), while aromatic protons appear as a multiplet at δ 7.43–7.33 . Fluorine substituents typically deshield adjacent protons, causing downfield shifts in 1H NMR .
Biological Activity
2-(4-Chloro-3-fluorophenyl)-1,3-dioxolane is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxolane ring attached to a phenyl group that possesses both chlorine and fluorine substituents. Its molecular formula is with a molecular weight of approximately 202.61 g/mol. The presence of halogen atoms is known to enhance the compound's chemical reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. The halogen substituents can enhance binding affinity to active sites.
- Antimicrobial Properties : Similar compounds have shown promising antimicrobial effects, suggesting that this compound may also exhibit such properties.
- Anticancer Potential : Preliminary studies indicate that compounds with similar structures may possess anticancer activities, warranting further investigation into this aspect.
Biological Activity Data
A summary of biological activities related to this compound is provided in the table below:
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of similar dioxolane derivatives, revealing effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were promising, indicating potential for development as an antibiotic agent.
- Anticancer Evaluation : Research involving dioxolane derivatives highlighted their cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compounds demonstrated significant apoptosis induction, suggesting a mechanism involving caspase activation and modulation of Bcl-2 family proteins .
- Enzyme Interaction Studies : Molecular docking studies have shown that this compound can effectively bind to specific enzyme targets, enhancing its potential as a lead compound for drug development .
Q & A
Q. How can reaction scalability be optimized without compromising purity?
- Methodological Answer : Use flow chemistry to maintain temperature control and reduce side products. achieved >90% purity in scaled syntheses of brominated dioxolanes by optimizing residence time (30–60 seconds) and pressure (1–3 bar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
